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molecular formula C12H16O2 B177515 5-(3-methylphenyl)pentanoic Acid CAS No. 105401-68-1

5-(3-methylphenyl)pentanoic Acid

Cat. No. B177515
M. Wt: 192.25 g/mol
InChI Key: PSYXZNZHWQDIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218376B1

Procedure details

A solution of the product from step (i) (36.8 g) in ethanol (300 ml) was hydrogenated over 10% palladium on carbon (1 g) at 1 atmosphere pressure for 3 days. The catalyst was removed by filtration and the mother liquor was evaporated under reduced pressure.
Name
product
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=[CH:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][CH:7]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
product
Quantity
36.8 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C=CC=CC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor was evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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